molecular formula C15H25ClN2O B13734676 2-(Diethylamino)-4'-isopropylacetanilide monohydrochloride CAS No. 14474-18-1

2-(Diethylamino)-4'-isopropylacetanilide monohydrochloride

Cat. No.: B13734676
CAS No.: 14474-18-1
M. Wt: 284.82 g/mol
InChI Key: YYWAPPWBPBWZGW-UHFFFAOYSA-N
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Description

2-(Diethylamino)-4’-isopropylacetanilide monohydrochloride is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a diethylamino group and an isopropylacetanilide moiety, making it a valuable substance for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-4’-isopropylacetanilide monohydrochloride typically involves the reaction of 4’-isopropylacetanilide with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of 2-(Diethylamino)-4’-isopropylacetanilide monohydrochloride is often scaled up using batch or continuous flow reactors. The reaction conditions are optimized to maximize yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Diethylamino)-4’-isopropylacetanilide monohydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The diethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of 2-(Diethylamino)-4’-isopropylacetanilide monohydrochloride include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from the reactions of 2-(Diethylamino)-4’-isopropylacetanilide monohydrochloride depend on the specific reaction conditions. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

2-(Diethylamino)-4’-isopropylacetanilide monohydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Diethylamino)-4’-isopropylacetanilide monohydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to stabilize neuronal membranes by inhibiting ionic fluxes, which is crucial for its local anesthetic effects. This action is similar to that of lidocaine, a well-known local anesthetic .

Comparison with Similar Compounds

2-(Diethylamino)-4’-isopropylacetanilide monohydrochloride can be compared with other similar compounds, such as:

The uniqueness of 2-(Diethylamino)-4’-isopropylacetanilide monohydrochloride lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

14474-18-1

Molecular Formula

C15H25ClN2O

Molecular Weight

284.82 g/mol

IUPAC Name

diethyl-[2-oxo-2-(4-propan-2-ylanilino)ethyl]azanium;chloride

InChI

InChI=1S/C15H24N2O.ClH/c1-5-17(6-2)11-15(18)16-14-9-7-13(8-10-14)12(3)4;/h7-10,12H,5-6,11H2,1-4H3,(H,16,18);1H

InChI Key

YYWAPPWBPBWZGW-UHFFFAOYSA-N

Canonical SMILES

CC[NH+](CC)CC(=O)NC1=CC=C(C=C1)C(C)C.[Cl-]

Origin of Product

United States

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